1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile
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Overview
Description
1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound with a pyrazole ring structure
Preparation Methods
The synthesis of 1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-cyanomethyl benzimidazolium bromide with substituted alkynes in the presence of a base . The reaction is carried out in a solvent such as 1,2-epoxybutane, which acts both as the solvent and reagent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile can be compared with other similar compounds such as:
1-methyl-3-(methylamino)pyrrolidin-2-one: This compound has a similar structure but differs in the ring system and functional groups.
1-methyl-3-cyanomethyl benzimidazolium bromide: This precursor compound is used in the synthesis of this compound.
Properties
IUPAC Name |
2-methyl-5-(methylaminomethyl)pyrazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-9-5-6-3-7(4-8)11(2)10-6/h3,9H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMMSQUICAYILZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C(=C1)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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